2-methylpent-3-yn-2-amine hydrochloride
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Overview
Description
2-methylpent-3-yn-2-amine hydrochloride: is an organic compound with the molecular formula C6H11N.HCl . It is a hydrochloride salt of 2-methylpent-3-yn-2-amine, which is characterized by the presence of a terminal alkyne group and an amine group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpent-3-yn-2-amine hydrochloride typically involves the reaction of 2-methylpent-3-yn-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
2-methylpent-3-yn-2-amine+HCl→2-methylpent-3-yn-2-amine hydrochloride
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-methylpent-3-yn-2-amine hydrochloride can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
Chemistry: 2-methylpent-3-yn-2-amine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is utilized in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of alkynes and amines on biological systems. It is also employed in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of 2-methylpent-3-yn-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds and ionic interactions with target molecules.
Comparison with Similar Compounds
2-methylpent-3-yn-2-amine: The parent compound without the hydrochloride salt.
2-methylpent-3-yn-2-ol: An alcohol derivative with similar structural features.
2-methylpent-3-yn-2-one: A ketone derivative with an alkyne group.
Uniqueness: 2-methylpent-3-yn-2-amine hydrochloride is unique due to its combination of an alkyne group and an amine group in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
2-methylpent-3-yn-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-4-5-6(2,3)7;/h7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAGYALRXGSLCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(C)(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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